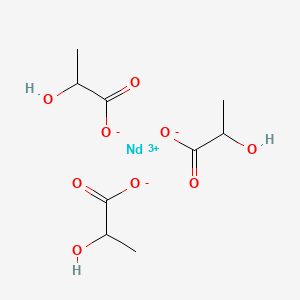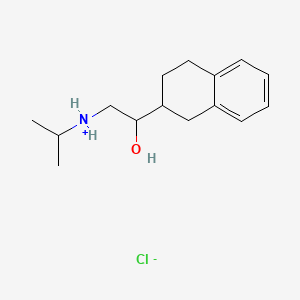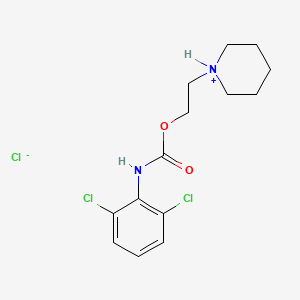
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene is a complex organic compound that features a benzene ring substituted with four pyrazolyl-methyl groups at the 1, 2, 4, and 5 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with pyrazole in the presence of a base. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The general reaction scheme is as follows:
1,2,4,5-tetrakis(bromomethyl)benzene+4pyrazole→this compound+4HBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene can undergo various chemical reactions, including:
Coordination Reactions: It forms complexes with metal ions, such as chromium, through coordination bonds.
Substitution Reactions: The pyrazolyl groups can participate in substitution reactions, where the hydrogen atoms on the pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as chromium(III) chloride in solvents like THF, with the reaction often facilitated by heating.
Substitution Reactions: Can involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Coordination Complexes: Such as [Cr2L(THF)2Cl6], where L is this compound.
Substituted Pyrazoles: Depending on the substituents introduced during substitution reactions.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable metal complexes, which are studied for their catalytic properties in polymerization reactions.
Material Science: The metal complexes formed with this ligand are investigated for their potential use in creating new materials with unique properties.
Biological Studies:
Mecanismo De Acción
The primary mechanism of action for 1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The pyrazolyl groups donate electron density to the metal center, stabilizing the complex and influencing its reactivity. This coordination can affect various molecular pathways, depending on the metal ion involved .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrakis(imidazol-1-ylmethyl)benzene: Similar structure but with imidazole rings instead of pyrazole.
1,2,4,5-Tetrakis(triazol-1-ylmethyl)benzene: Contains triazole rings instead of pyrazole.
Uniqueness
1,2,4,5-Tetrakis((1H-pyrazol-1-yl)methyl)benzene is unique due to the specific electronic and steric properties imparted by the pyrazole rings. These properties influence the stability and reactivity of the metal complexes formed, making it a valuable ligand in coordination chemistry .
Propiedades
Fórmula molecular |
C22H22N8 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-[[2,4,5-tris(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C22H22N8/c1-5-23-27(9-1)15-19-13-21(17-29-11-3-7-25-29)22(18-30-12-4-8-26-30)14-20(19)16-28-10-2-6-24-28/h1-14H,15-18H2 |
Clave InChI |
QVZPQYHVLUBBNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CC2=CC(=C(C=C2CN3C=CC=N3)CN4C=CC=N4)CN5C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



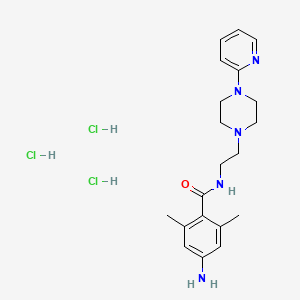


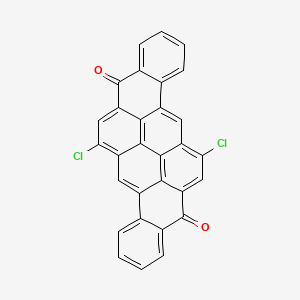
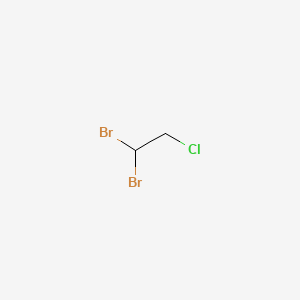

![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
